2-methyl-2H-indazole-3-carbaldehyde

Catalog No.
S1893614
CAS No.
34252-54-5
M.F
C9H8N2O
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-2H-indazole-3-carbaldehyde

CAS Number

34252-54-5

Product Name

2-methyl-2H-indazole-3-carbaldehyde

IUPAC Name

2-methylindazole-3-carbaldehyde

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h2-6H,1H3

InChI Key

SMWLSZQHLMZHHV-UHFFFAOYSA-N

SMILES

CN1C(=C2C=CC=CC2=N1)C=O

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)C=O

2-Methyl-2H-indazole-3-carbaldehyde is a structurally precise heterocyclic aldehyde. It belongs to the N-substituted indazole class, which is a crucial pharmacophore in medicinal chemistry. The defining feature of this compound is the methylation at the N2 position of the indazole ring, a structural detail that is critical for its primary application as a key intermediate in the synthesis of targeted therapeutics, most notably poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib. The regiochemistry of the N-methyl group is not an incidental detail; it dictates the final geometry and connectivity of complex molecules, making the choice between N1 and N2 isomers a primary procurement decision.

Substituting 2-methyl-2H-indazole-3-carbaldehyde with its readily available regioisomer, 1-methyl-1H-indazole-3-carbaldehyde, will lead to process failure. The two isomers, while having the same molecular formula, are distinct compounds with different physical properties and reactivity. In multi-step syntheses, such as those for PARP inhibitors, the N2-methyl configuration is required to form the correct final active pharmaceutical ingredient. Using the N1-methyl isomer would result in the formation of a regioisomeric impurity that is difficult to separate and would render the entire synthesis batch invalid. This makes the verification of the correct isomer a critical, non-negotiable procurement checkpoint to prevent significant financial and time losses.

Essential Precursor for Niraparib Synthesis with Defined Regiochemistry

Patents describing the synthesis of the PARP inhibitor Niraparib explicitly specify the use of a 2-substituted-2H-indazole core, for which 2-methyl-2H-indazole-3-carbaldehyde is a direct precursor. For example, the synthesis of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib) requires the indazole nitrogen at position 2 to be linked to the phenylpiperidine moiety. The use of the corresponding 1-methyl-1H-indazole isomer would lead to the incorrect final product, an N1-linked regioisomer, which does not have the desired pharmacological activity. This makes the procurement of the N2 isomer mandatory for this specific, high-value application.

Evidence DimensionSuitability as a precursor for Niraparib
Target Compound DataRequired for synthesis of the correct 2-substituted-2H-indazole-7-carboxamide structure of Niraparib.
Comparator Or Baseline1-Methyl-1H-indazole-3-carbaldehyde: Leads to the synthesis of an incorrect N1-substituted regioisomeric impurity.
Quantified Difference100% incorrect product formation relative to the desired API.
ConditionsSynthesis of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib).

For process chemists developing or manufacturing Niraparib or related analogs, selecting this specific N2-methyl isomer is a non-negotiable starting point to ensure the correct final product.

Distinct Spectroscopic Signature for Unambiguous Quality Control

The 1H NMR spectra of N1- and N2-methylated indazoles show distinct and quantifiable differences, enabling clear confirmation of isomeric purity. For the parent 1H-indazole, the C7-H proton appears at approximately 7.8 ppm, while for the 2H-indazole tautomer, it shifts upfield to around 7.1 ppm. Similar shifts are observed in their N-methylated derivatives. The aldehyde proton (CHO) also exhibits a different chemical shift depending on the methyl position, allowing for unambiguous identification. For 3-indazole-carbaldehyde, the parent compound exists predominantly as the 1H tautomer, with characteristic 13C chemical shifts for C7 at 109.7 ppm and C7a at 140.9 ppm. The N2-methyl substitution alters this electronic environment, providing a clear spectroscopic handle for QC.

Evidence Dimension13C NMR Chemical Shift (ppm)
Target Compound DataDistinctive shifts indicative of N2 substitution (e.g., C7a resonance expected in the 145-150 ppm range).
Comparator Or Baseline1H-indazole-3-carbaldehyde (parent tautomer): C7 at 109.7 ppm, C7a at 140.9 ppm.
Quantified DifferenceA significant downfield shift of ~5-10 ppm for the C7a carbon is a key differentiator between N1/1H and N2/2H isomers.
Conditions13C NMR spectroscopy in DMSO-d6 solution.

This provides a reliable, quantitative method for incoming material inspection, ensuring that the correct, specified isomer is used, thereby preventing costly synthesis failures due to raw material errors.

Thermodynamic and Physicochemical Differentiation from the N1 Isomer

The 2-methyl-2H-indazole isomer is thermodynamically less stable than its 1-methyl-1H-indazole counterpart. The free energy of 1-methylindazole is lower by approximately 3.2-3.6 kcal/mol compared to 2-methylindazole. This inherent energetic difference leads to distinct physical properties, such as dipole moment, basicity, and potentially melting point and solubility, which can be critical for process development. For instance, 2-methyl-2H-indazole has a significantly larger dipole moment (3.4 D) compared to 1-methyl-1H-indazole (1.50 D). This difference in polarity can directly impact solubility in various process solvents and chromatographic behavior, affecting purification strategies and handling procedures.

Evidence DimensionDipole Moment (Debye)
Target Compound Data3.4 D (for 2-methyl-2H-indazole)
Comparator Or Baseline1-methyl-1H-indazole: 1.50 D
Quantified Difference127% higher dipole moment
ConditionsTheoretical calculation/experimental measurement for the parent N-methyl indazoles.

The higher polarity of the N2 isomer can be leveraged for selective crystallization or chromatography, and it dictates the choice of solvents for reaction and purification, impacting process efficiency and cost.

Mandatory Building Block for Niraparib and Related N2-Indazole APIs

This compound is the specific, required starting material for any synthesis campaign targeting the PARP inhibitor Niraparib or other APIs where the core scaffold requires a substituent at the N2 position of the indazole ring. Its use eliminates the risk of forming incorrect regioisomers that would arise from using the N1-methyl analog.

Development of Regioisomerically Pure Kinase Inhibitor Libraries

In structure-activity relationship (SAR) studies, controlling regiochemistry is paramount. This aldehyde serves as the definitive N2-isomer precursor, allowing medicinal chemists to synthesize and test compounds where the N2-linkage is a specific design element, comparing their activity directly against their N1-isomer counterparts to probe the importance of the nitrogen's position for target binding.

Processes Requiring High Polarity for Optimized Purification

In process scale-up, the significantly higher dipole moment of this N2-methyl isomer compared to its N1 counterpart can be an advantage. It allows for the selection of more polar solvent systems for reaction and purification, potentially simplifying separation from less polar starting materials or byproducts, such as the N1 isomer, through crystallization or chromatography.

XLogP3

1.4

Wikipedia

2-methyl-2H-indazole-3-carbaldehyde

Dates

Last modified: 08-16-2023

Explore Compound Types